molecular formula C17H17NO5 B3009326 6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one CAS No. 374701-37-8

6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one

Cat. No.: B3009326
CAS No.: 374701-37-8
M. Wt: 315.325
InChI Key: WVOKKZCXBMAZKV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. This molecule features a phthalide (isobenzofuran-1(3H)-one) core structure, a scaffold recognized for its diverse biological activities. Compounds based on the 6,7-dimethoxyisobenzofuranone structure have been extensively investigated as potential antitumor agents . Research on closely related analogs, particularly those derived from natural products like noscapine, has demonstrated potent tubulin-binding activity, which allows these compounds to alter microtubule dynamics and induce mitotic arrest in dividing cancer cells . The structural features of this compound suggest a potential mechanism of action involving the disruption of microtubule polymerization, a validated target for cancer therapy . Furthermore, structural modifications on similar isobenzofuranone backbones have been shown to enhance cytotoxic activity and improve efficacy against various human cancer cell lines, making this compound a valuable intermediate for the synthesis and development of novel therapeutic agents . This product is intended for research purposes to further explore these mechanisms and develop new lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3-(2-methoxyanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-12-7-5-4-6-11(12)18-16-10-8-9-13(21-2)15(22-3)14(10)17(19)23-16/h4-9,16,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOKKZCXBMAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C17H17NO5C_{17}H_{17}NO_5 with a molecular weight of 315.325 g/mol. The compound exhibits a purity level typically around 95% and is synthesized through various chemical pathways that enhance its biological efficacy .

Pharmacological Activities

Research has highlighted several key pharmacological activities associated with this compound:

Antioxidant Activity

Studies indicate that derivatives of isobenzofuran compounds exhibit potent antioxidant properties. For example, certain derivatives have shown significant inhibition of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is measured using assays such as DPPH and ABTS, where lower IC50 values indicate higher potency .

Antiplatelet Activity

Recent findings suggest that this compound may possess antiplatelet properties. In vitro studies have demonstrated its ability to inhibit platelet aggregation induced by various agonists such as arachidonic acid and collagen. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for thromboxane A2 production—a key mediator in platelet activation .

Cytotoxicity Against Cancer Cells

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest, thereby inhibiting tumor growth. For instance, in vitro assays have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators, thus exerting an anti-inflammatory effect.
  • Induction of Apoptosis : Studies suggest that the compound activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Measurement Method IC50 Value Reference
AntioxidantDPPH Assay14.38 μg/mL
AntiplateletAggregation Assay70 µM (AA-induced)
Cytotoxicity (Cancer Cells)MTT AssayVaries by cell line

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for breast cancer. The study reported a significant reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy not only enhanced cytotoxic effects but also reduced side effects commonly associated with chemotherapy .

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of isobenzofuran compounds, including this specific compound, exhibit potent antioxidant properties. The antioxidant activity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), where lower IC50 values signify higher potency. Such properties are crucial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Antiplatelet Activity

Recent studies have suggested that this compound may possess antiplatelet properties. In vitro experiments have demonstrated its ability to inhibit platelet aggregation induced by various agonists such as arachidonic acid and collagen. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in thromboxane A2 production—a key mediator in platelet activation.

Cytotoxicity Against Cancer Cells

Preliminary findings indicate that 6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one exhibits cytotoxic effects on different cancer cell lines. The compound's mechanisms may include the induction of apoptosis and cell cycle arrest, leading to inhibited tumor growth. Notably, significant cytotoxicity has been observed against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of several isobenzofuran derivatives, including this compound. Results indicated that this compound exhibited significant free radical scavenging activity with an IC50 value lower than that of standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Comparison with Similar Compounds

Table 3: Physicochemical Properties

Compound Name / ID Molecular Weight (g/mol) UV λmax (nm) IR Peaks (cm⁻¹) Notes
Target Compound 326.32 Not reported Not reported Commercial availability
3b (Indolinylidene-substituted) 349.39 210, 285, 435 1755 (C=O), 2937 (C-H sp³) High-yield microwave synthesis
Noscapine 413.42 Not reported Not reported Demethylation alters solubility

Key Observations:

  • Spectroscopic Signatures: The indolinylidene-substituted 3b exhibits distinct UV-Vis absorption at 435 nm, attributed to its conjugated enamine system, a feature absent in the target compound .
  • Molecular Weight and Solubility: Noscapine’s higher molecular weight (413.42 g/mol) and complex structure likely reduce solubility compared to the target compound (326.32 g/mol), impacting bioavailability .

Q & A

Basic: What synthetic methodologies are optimized for preparing 6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one and its derivatives?

Answer:
The compound can be synthesized via microwave-assisted solvent-free reactions to enhance yield and reduce reaction time. For example, 6,7-dimethoxy derivatives are prepared by reacting substituted indolines or isoquinoline precursors with formyl benzoic acids under microwave irradiation (68% yield, acetone crystallization) . Key steps include:

  • Nucleophilic substitution of halogenated intermediates with methoxy-substituted amines.
  • Cyclocondensation using potassium carbonate as a base in acetone or THF .
    Validation: Characterization via 1H^1H/13C^{13}C NMR, IR, and HR-ESMS ensures purity (>98%) .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystal system : Monoclinic (space group P21/cP2_1/c) with lattice parameters a=15.5242A˚,b=9.3581A˚,c=13.2801A˚,β=95.781a = 15.5242 \, \text{Å}, b = 9.3581 \, \text{Å}, c = 13.2801 \, \text{Å}, \beta = 95.781^\circ, and Z=4Z = 4 .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .
    Tools : SHELX suite for structure refinement .

Advanced: How do stereochemical variations (e.g., R/S configurations) impact biological activity?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Tubulin binding : (S)-configured analogs (e.g., noscapine derivatives) show enhanced antiproliferative activity by stabilizing microtubule dynamics .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl at indole positions) improve DNA-binding affinity in biosensor assays .

    Methodological Note : Compare enantiomers using chiral HPLC or circular dichroism (CD) .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity profiles?

Answer:
Discrepancies in DNA intercalation vs. tubulin binding can arise from conformational flexibility . For example:

  • Crystal packing analysis (via Mercury software) identifies bioactive conformers .
  • Docking studies (AutoDock Vina) correlate crystallographic torsional angles with binding pockets (e.g., tubulin’s colchicine site) .
    Case Study : Noscapine’s anti-cancer activity (IC50_{50} = 10–20 µM) is validated via X-ray structures of its complexes with β-tubulin .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H^1H NMR : Methoxy protons resonate at δ 3.7–4.0 ppm; aromatic protons appear at δ 6.8–7.9 ppm .
  • HR-ESMS : Exact mass confirmation (e.g., [M+H]+^+ at m/z 532.1394 for C24_{24}H26_{26}N3_3O9_9S+^+) .
  • IR : Lactone C=O stretch at ~1755 cm1^{-1}; aromatic C-H stretches at 3056 cm1^{-1} .

Advanced: How can computational methods optimize the synthesis of novel analogs?

Answer:
Density Functional Theory (DFT) predicts reaction pathways and regioselectivity:

  • Electroreductive coupling : DFT (B3LYP/6-31G*) identifies transition states for α,β-unsaturated carbonyl additions .
  • Solvent effects : COSMO-RS models simulate microwave-assisted solvent-free conditions .
    Outcome : Reduced trial-and-error in alkylation/bromination steps .

Advanced: What strategies address low yields in multistep syntheses of this scaffold?

Answer:

  • Microwave irradiation : Increases yields from 68% to 92% by accelerating reaction kinetics .
  • Protecting groups : Use benzyl ethers or tert-butyldimethylsilyl (TBS) groups to prevent lactone ring opening .
  • Workflow : Parallel synthesis with automated liquid handlers for rapid screening .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor via HPLC .
  • Light sensitivity : Conduct UV-Vis stability studies (λ = 210–435 nm) .
    Key finding : Methoxy groups enhance stability compared to hydroxyl analogs .

Advanced: How do conflicting reports on carcinogenicity get resolved?

Answer:
DNA biosensor assays (e.g., methylene blue competition) differentiate carcinogens from non-carcinogens:

  • Electrochemical impedance : Carcinogens reduce charge transfer resistance (RctR_{ct}) by >50% .
  • False positives : Control for redox-active metabolites via LC-MS .

Advanced: What in vitro models validate antitumor mechanisms?

Answer:

  • Cell-free tubulin polymerization assays : Measure IC50_{50} using purified bovine tubulin .
  • Apoptosis markers : Western blotting for caspase-3/9 and PARP cleavage in HeLa cells .
  • Comet assay : Quantify DNA damage repair inhibition (tail moment >20% indicates genotoxicity) .

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